molecular formula C8H9NO2 B147233 3-Methoxybenzamide CAS No. 5813-86-5

3-Methoxybenzamide

Cat. No. B147233
Key on ui cas rn: 5813-86-5
M. Wt: 151.16 g/mol
InChI Key: VKPLPDIMEREJJF-UHFFFAOYSA-N
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Patent
US05547967

Procedure details

17 g of 3-methoxybenzoyl chloride were dissolved in 200 ml acetone. 15.5 g of ammonium acetate were added to the solution and the reaction mixture was stirred for several hours at room temperature. Then it was dissolved in dichloromethane. The dichloromethane phase was dried by adding sodium carbonate and concentrated. 7.5 g of 3-methoxybenzamide were obtained as a colorless solid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7].C([O-])(=O)C.[NH4+:16]>CC(C)=O.ClCCl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([NH2:16])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for several hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane phase was dried
ADDITION
Type
ADDITION
Details
by adding sodium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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